N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide
Description
N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a chlorinated phenyl ring, a cyclobutylmethoxy group, and a hydroxypyrrolidine carboxamide moiety. Its unique chemical structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-4-5-15(22-10-11-2-1-3-11)14(8-12)18-16(21)19-7-6-13(20)9-19/h4-5,8,11,13,20H,1-3,6-7,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYXLNWBOWQSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)Cl)NC(=O)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Chlorinated Phenyl Intermediate: The initial step involves the chlorination of a suitable phenyl precursor to introduce the chlorine atom at the desired position.
Introduction of the Cyclobutylmethoxy Group:
Formation of the Hydroxypyrrolidine Ring: The hydroxypyrrolidine ring is formed through a cyclization reaction, which may involve the use of a suitable amine and a carbonyl compound.
Coupling of the Intermediates: The final step involves the coupling of the chlorinated phenyl intermediate with the hydroxypyrrolidine intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form an amine.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide
- N-[5-chloro-2-(cyclohexylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide
- N-[5-chloro-2-(cyclopentylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide
Uniqueness
N-[5-chloro-2-(cyclobutylmethoxy)phenyl]-3-hydroxypyrrolidine-1-carboxamide is unique due to the presence of the cyclobutylmethoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research applications to explore new avenues of study and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
